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Compound of Interest

Compound Name:
2-Amino-5-fluoro-4-

methoxybenzoic acid

CAS No.: 1363380-91-9

Cat. No.: B1529594

Get Quote

Executive Summary
2-Amino-5-fluoro-4-methoxybenzoic acid (CAS 1363380-91-9) is a highly specialized

anthranilic acid derivative serving as a critical pharmacophore in modern drug discovery. Its

unique trisubstituted benzene core—featuring an electron-withdrawing fluorine atom adjacent

to an electron-donating methoxy group—makes it a versatile scaffold for constructing fused

heterocycles, particularly quinazolinones and indoles used in kinase inhibition (e.g., EGFR,

VEGFR targets).

This guide provides a definitive technical analysis of its structure, a validated "Gold Standard"

synthetic pathway designed to overcome regioselectivity challenges, and protocols for its

application in advanced medicinal chemistry.

Structural Analysis & Physiochemical Properties[1]
The compound is an amphoteric molecule containing a basic aniline amine, an acidic

carboxylic acid, and a lipophilic fluoro-methoxy core. The positioning of the fluorine at C5 and
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methoxy at C4 creates a specific electronic environment that influences both metabolic stability

and binding affinity in protein pockets.

Core Chemical Data
Property Data

IUPAC Name 2-Amino-5-fluoro-4-methoxybenzoic acid

CAS Number 1363380-91-9

Molecular Formula C₈H₈FNO₃

Molecular Weight 185.15 g/mol

SMILES COC1=C(F)C=C(N)C(C(O)=O)=C1

pKa (Acid) ~3.8 (Predicted, Carboxylic Acid)

pKa (Base) ~2.5 (Predicted, Aniline)

LogP ~1.27 (Moderate Lipophilicity)

H-Bond Donors/Acceptors 2 Donors / 4 Acceptors

Structural Connectivity Diagram
The following diagram illustrates the functional connectivity and electronic directing effects

inherent to the molecule's synthesis.

Benzene Ring

C1: Carboxylic Acid
(Electron Withdrawing)Acidic Center

C2: Amine (-NH2)
(Nucleophilic Handle)Cyclization Point

C4: Methoxy (-OMe)
(e- Donor / H-Bond Acceptor)

Solubility/Binding

C5: Fluorine (-F)
(Metabolic Blocker)
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Electronic Push-Pull
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Figure 1: Pharmacophore map highlighting the ortho-relationship between the amine and acid,

critical for heterocycle formation, and the fluoro-methoxy substitution pattern.

Synthetic Pathways[2]
Synthesizing 2-Amino-5-fluoro-4-methoxybenzoic acid presents a regioselectivity challenge.

Direct nitration of 3-fluoro-4-methoxybenzoic acid often yields the unwanted 5-nitro isomer due

to the directing effects of the methoxy group.

The Nucleophilic Aromatic Substitution (SₙAr) route is the authoritative method, ensuring 100%

regiocontrol by leveraging the activation of the para-position relative to a nitro group.

The "Gold Standard" SₙAr Route[3]
This route utilizes 4,5-Difluoro-2-nitrobenzoic acid as the starting material.[1][2] The nitro group

at C2 strongly activates the fluorine at C4 (para position) for displacement by methoxide, while

the fluorine at C5 (meta to nitro) remains intact.

Reaction Scheme
Step 1 (Regioselective SₙAr): 4,5-Difluoro-2-nitrobenzoic acid + NaOMe → 5-Fluoro-4-

methoxy-2-nitrobenzoic acid.

Step 2 (Reduction): 5-Fluoro-4-methoxy-2-nitrobenzoic acid + H₂/Pd-C → Target Product.
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Starting Material
4,5-Difluoro-2-nitrobenzoic acid

(CAS 20372-63-8)

Intermediate
5-Fluoro-4-methoxy-2-nitrobenzoic acid

(CAS 1337447-74-1)

 SNAr (Regioselective at C4)

NaOMe / MeOH
(0°C to RT)

Target Product
2-Amino-5-fluoro-4-methoxybenzoic acid

(CAS 1363380-91-9)

 Nitro Reduction

H2, Pd/C
(Ethanol, RT)

Click to download full resolution via product page

Figure 2: Step-by-step synthesis workflow ensuring correct regioisomer formation.

Detailed Experimental Protocol
Step 1: Preparation of 5-Fluoro-4-methoxy-2-nitrobenzoic acid

Reagents: 4,5-Difluoro-2-nitrobenzoic acid (1.0 eq), Sodium Methoxide (2.5 eq, 25% in

MeOH), Anhydrous Methanol.

Procedure:

Dissolve 4,5-Difluoro-2-nitrobenzoic acid in anhydrous methanol under N₂ atmosphere.

Cool the solution to 0°C.

Add Sodium Methoxide solution dropwise over 30 minutes. Note: Exothermic reaction;

maintain temperature <5°C to prevent bis-substitution.

Allow to warm to Room Temperature (RT) and stir for 4 hours.
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Monitor: TLC or LCMS should show consumption of starting material (m/z 203) and

formation of product (m/z 215).

Workup: Acidify with 1N HCl to pH 2. Precipitate typically forms. Filter, wash with cold

water, and dry in vacuo.

Yield: Expect 85-95%.

Step 2: Reduction to 2-Amino-5-fluoro-4-methoxybenzoic acid

Reagents: Intermediate from Step 1, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm),

Ethanol/THF (1:1).

Procedure:

Dissolve the nitro-intermediate in Ethanol/THF.

Add Pd/C catalyst carefully (under inert gas flow).

Purge with H₂ gas and stir under H₂ atmosphere at RT for 12-18 hours.

Monitor: LCMS will show conversion from m/z 215 to m/z 185 (M+H).

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

Purification: Recrystallization from Ethanol/Water or use as crude if purity >95%.

Spectroscopic Characterization
Verification of the structure relies on confirming the loss of the nitro group and the presence of

the specific substitution pattern.
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Technique Expected Signal / Feature Interpretation

¹H NMR (DMSO-d₆) δ ~3.80 ppm (s, 3H) Methoxy group (-OCH₃).

δ ~6.50 ppm (d, 1H, J~12Hz)
Aromatic proton at C3 (Ortho

to F). Large coupling due to F.

δ ~7.40 ppm (d, 1H, J~8Hz)
Aromatic proton at C6 (Meta to

F).

δ ~8-10 ppm (br s)
Carboxylic acid (-COOH) and

Amine (-NH₂).

¹⁹F NMR δ ~-120 to -130 ppm Single fluorine signal.

Mass Spectrometry m/z 186.05 [M+H]⁺
Consistent with formula

C₈H₈FNO₃.

IR Spectroscopy ~1680 cm⁻¹ (C=O)
Carboxylic acid carbonyl

stretch.

~3300-3500 cm⁻¹
Primary amine (-NH₂)

stretching.

Applications in Drug Discovery[2][6][7]
The 2-amino-5-fluoro-4-methoxybenzoic acid scaffold is a "privileged structure" in medicinal

chemistry, primarily used to synthesize Quinazolinone derivatives.

Kinase Inhibitor Synthesis
By condensing this amino acid with formamide, urea, or amidines, researchers generate

quinazolin-4(3H)-ones. The C5-fluorine and C4-methoxy motifs mimic the substitution patterns

found in approved EGFR inhibitors (e.g., Gefitinib, Vandetanib analogs), enhancing binding

affinity through halogen bonding and hydrophobic interactions.

Biosensor Development
Recent literature highlights the use of this moiety in creating EDOT-FPBA monomers (3,4-

ethylenedioxythiophene bearing a fluoro-phenylboronic acid). These conductive polymers are
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electropolymerized on electrodes for non-enzymatic glucose sensing, where the fluoro-group

modulates the pKa of the boronic acid to function at physiological pH.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.

Storage: Store at room temperature, kept dry. The amino acid is stable but can oxidize over

long periods; store under inert gas if possible.

Precursor Warning: The nitro-precursor (Step 1) is a nitro-aromatic; while generally stable,

avoid excessive heat or shock during scale-up.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Phone: (601) 213-4426
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